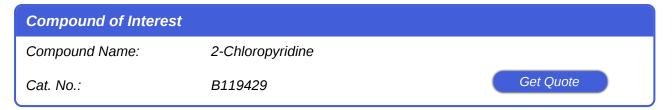


# Spectroscopic Data of 2-Chloropyridine: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-chloropyridine** (C<sub>5</sub>H<sub>4</sub>CIN), a crucial intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **2-chloropyridine**.

#### <sup>1</sup>H NMR Spectroscopic Data

Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. The chemical shifts are influenced by the electronic environment of the protons.



Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-6	~8.39	dd	J(H6,H5) = 4.8, J(H6,H4) = 2.0
H-4	~7.64	ddd	J(H4,H5) = 7.98, J(H4,H3) = 7.41, J(H4,H6) = 2.0
H-3	~7.32	ddd	J(H3,H4) = 7.41, J(H3,H5) = 4.83, J(H3,H6) = 0.88
H-5	~7.23	dt	J(H5,H4) = 7.98, J(H5,H6) = 4.8, J(H5,H3) = 0.97

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.[1]

#### <sup>13</sup>C NMR Spectroscopic Data

Carbon-13 NMR (¹3C NMR) provides information about the carbon skeleton of a molecule.

Carbon Assignment	Chemical Shift (δ) in ppm
C-2	~152
C-6	~149
C-4	~139
C-3	~127
C-5	~123

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. [2][3]



#### Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The key IR absorption bands for **2-chloropyridine** are summarized below.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
~3050	C-H stretch (aromatic)	Medium
~1580, 1460, 1420	C=C and C=N ring stretching	Strong
~1150	C-H in-plane bending	Medium
~1080	C-Cl stretch	Strong
~750	C-H out-of-plane bending	Strong

Note: Peak positions and intensities can be influenced by the sampling method (e.g., neat liquid, KBr pellet).[4][5][6]

## **Mass Spectrometry (MS)**

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity (%)	Assignment
113	100	[M] <sup>+</sup> (Molecular ion, <sup>35</sup> Cl)
115	32	[M+2] <sup>+</sup> (Molecular ion, <sup>37</sup> Cl)
78	~50	[M-CI] <sup>+</sup>
51	~30	[C4H3]+

Note: The presence of the M+2 peak at approximately one-third the intensity of the molecular ion peak is characteristic of a compound containing one chlorine atom.[2][7][8]



#### **Experimental Protocols**

The following are general methodologies for acquiring the spectroscopic data presented above.

#### **NMR Spectroscopy**

- Sample Preparation: A solution of 2-chloropyridine is prepared by dissolving approximately 10-20 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- Data Acquisition: The NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. For <sup>1</sup>H NMR, a standard single-pulse experiment is used. For <sup>13</sup>C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent peak or TMS.

#### Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like 2-chloropyridine, the spectrum can be
  obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean salt plates is also recorded and subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

#### **Mass Spectrometry (MS)**

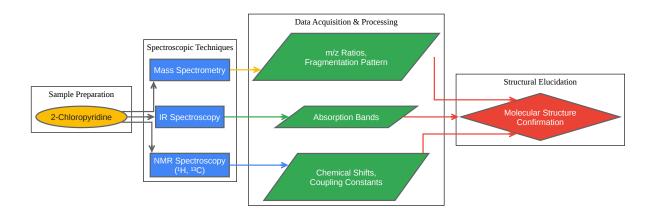
• Sample Introduction: A dilute solution of **2-chloropyridine** in a volatile solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).



- Ionization: Electron ionization (EI) is a common method for volatile compounds like **2-chloropyridine**. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
   by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

## **Spectroscopic Analysis Workflow**

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2-chloropyridine**.



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Caption: General workflow for spectroscopic analysis of **2-chloropyridine**.

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